molecular formula C6H12ClNO B2773090 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride CAS No. 2416236-35-4

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride

Cat. No.: B2773090
CAS No.: 2416236-35-4
M. Wt: 149.62
InChI Key: GJZUFYGFERXOQJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Scientific Research Applications

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2,5-dihydro-1H-pyrrole derivatives.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-1H-pyrrole
  • 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole
  • 2-(Methoxymethyl)-1H-pyrrole-1-carboxylic acid

Uniqueness

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxymethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-8-5-6-3-2-4-7-6;/h2-3,6-7H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNOPDQZHQQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C=CCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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